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molecular formula C12H16N2O5 B8700729 Tert-butyl (3-methoxy-2-nitrophenyl)carbamate

Tert-butyl (3-methoxy-2-nitrophenyl)carbamate

Cat. No. B8700729
M. Wt: 268.27 g/mol
InChI Key: PGZZVGJQTIVRJK-UHFFFAOYSA-N
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Patent
US08664380B2

Procedure details

3-Methoxy-2-nitrobenzoic acid (10.25 g) was suspended in toluene (200 ml), and triethylamine (8.65 ml) and diphenylphosphoryl azide (13.4 ml) were added dropwise at room temperature. The mixture was stirred at 90° C. for 1.5 hr, triethylamine (29 ml) and 2-methylpropan-2-ol (15 ml) were added, and the mixture was further stirred at 90° C. for 2 hr. The reaction mixture was concentrated under reduced pressure, diluted, with ethyl acetate, 0.5M hydrochloric acid (200 ml) was added, and the mixture was filtered through celite. The organic layer of the filtrate was collected, washed with saturated aqueous sodium hydrogen carbonate, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel chromatography, and a fraction eluted with ethyl acetate-hexane (5:95-1:1) was concentrated under reduced pressure to give the object product (10.18 g).
Quantity
10.25 g
Type
reactant
Reaction Step One
Quantity
8.65 mL
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([CH:9]=[CH:10][CH:11]=1)C(O)=O.C([N:17]([CH2:20]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:29])C=CC=CC=1.[CH3:39][C:40]([OH:43])([CH3:42])[CH3:41]>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([NH:17][C:20](=[O:29])[O:43][C:40]([CH3:42])([CH3:41])[CH3:39])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
10.25 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Step Two
Name
Quantity
8.65 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
13.4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
15 mL
Type
reactant
Smiles
CC(C)(C)O
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 90° C. for 1.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at 90° C. for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted, with ethyl acetate, 0.5M hydrochloric acid (200 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The organic layer of the filtrate was collected
WASH
Type
WASH
Details
washed with saturated aqueous sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
a fraction eluted with ethyl acetate-hexane (5:95-1:1)
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
COC=1C(=C(C=CC1)NC(OC(C)(C)C)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.18 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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